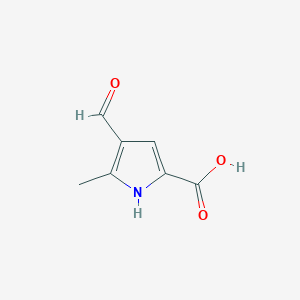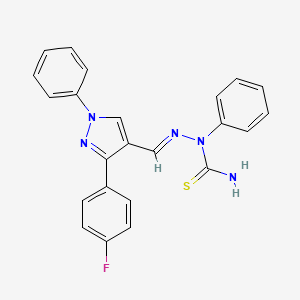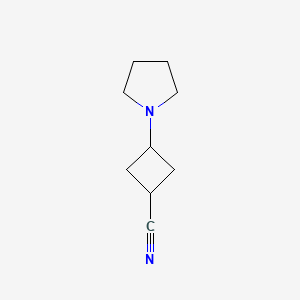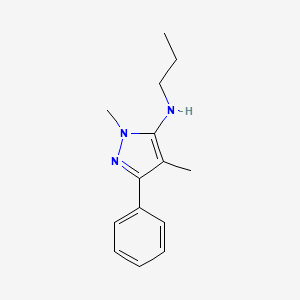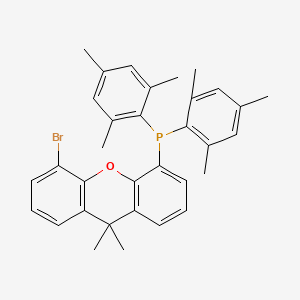![molecular formula C39H31Br2NP2 B12876136 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and diphenylphosphino groups attached to a dibenzoazepine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzoazepine core, which is then brominated to introduce bromine atoms at the 2 and 8 positions.
Phosphination: The brominated dibenzoazepine is then subjected to a phosphination reaction using diphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The diphenylphosphino groups can be oxidized to phosphine oxides or reduced back to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine groups.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted dibenzoazepine derivatives can be obtained.
Oxidation Products: The primary oxidation product is the corresponding phosphine oxide.
Reduction Products: The reduction of phosphine oxides yields the original phosphine compound.
Aplicaciones Científicas De Investigación
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The diphenylphosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphenylphosphino functional group but differs in the core structure, which is based on phenoxazine.
2,6-Bis(diphenylphosphino)bromobenzene: Another related compound with diphenylphosphino groups attached to a bromobenzene core.
Uniqueness
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dibenzoazepine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propiedades
Fórmula molecular |
C39H31Br2NP2 |
|---|---|
Peso molecular |
735.4 g/mol |
Nombre IUPAC |
(3,8-dibromo-1-diphenylphosphanyl-11-methyl-5,6-dihydrobenzo[b][1]benzazepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H31Br2NP2/c1-42-38-28(24-30(40)26-36(38)43(32-14-6-2-7-15-32)33-16-8-3-9-17-33)22-23-29-25-31(41)27-37(39(29)42)44(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-21,24-27H,22-23H2,1H3 |
Clave InChI |
WUAGBZYYYYTJIW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCC3=C1C(=CC(=C3)Br)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2P(C6=CC=CC=C6)C7=CC=CC=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


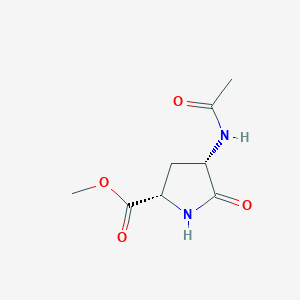

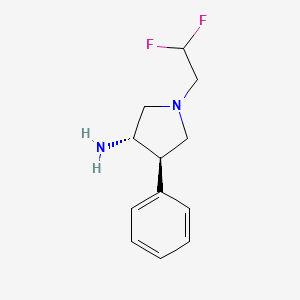
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)

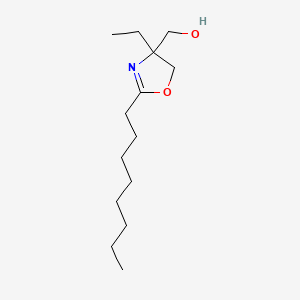
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
